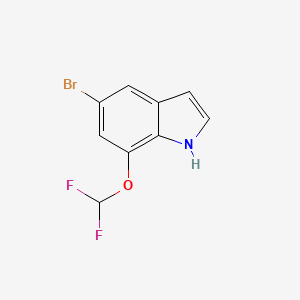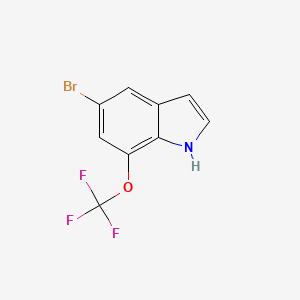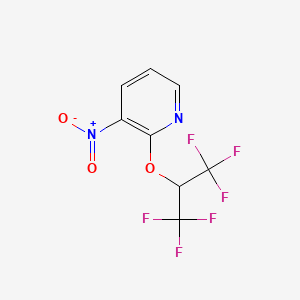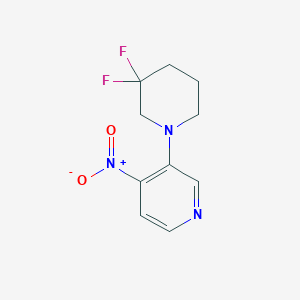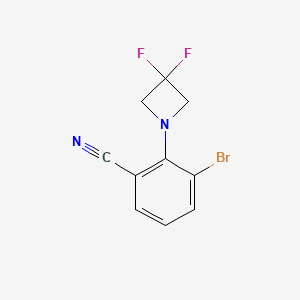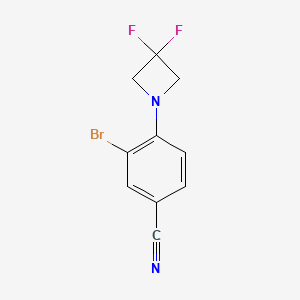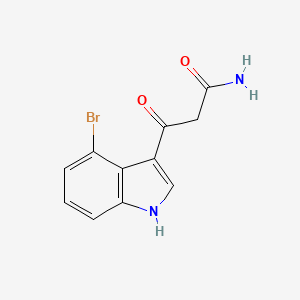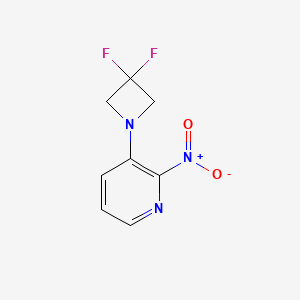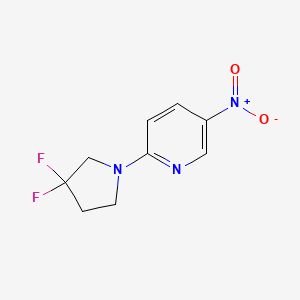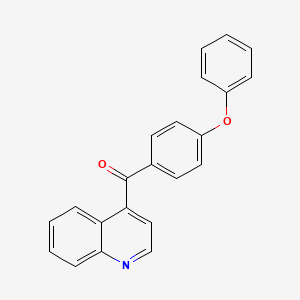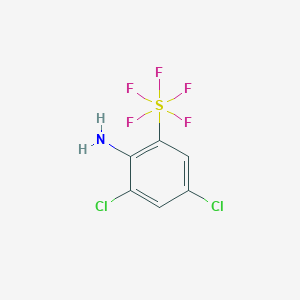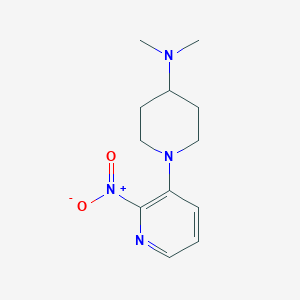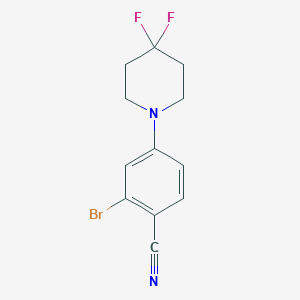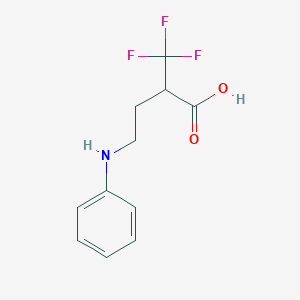
4-Anilino-2-(trifluoromethyl)butanoic acid
Descripción general
Descripción
“4-Anilino-2-(trifluoromethyl)butanoic acid” is a chemical compound with the CAS Number: 1355334-75-6 . It has a linear formula of C10 H12 F3 N O2 . The molecular weight of this compound is 247.22 .
Molecular Structure Analysis
The InChI code for “4-Anilino-2-(trifluoromethyl)butanoic acid” is 1S/C11H12F3NO2/c12-11(13,14)9(10(16)17)6-7-15-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17) . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis of Quinolinones
Marc Marull, O. Lefebvre, and M. Schlosser (2004) describe a process involving the condensation of anilines with trifluoroacetoacetate to form 4-(trifluoromethyl)-2-quinolinones. This compound is a precursor to various derivatives like 4-(trifluoromethyl)quinolines and 4-(trifluoromethyl)-2-quinolinecarboxylic acids, demonstrating its potential in complex chemical syntheses (Marull et al., 2004).
Formation of Thietanium Ion
L. Jolivette, A. Kende, and M. W. Anders (1998) explored the formation of 1-methyl-2-thietaniumcarboxylic acid from 2-chloro-4-(methylthio)butanoic acid, a direct-acting mutagen. This research highlights the potential formation of reactive intermediates derived from related compounds, which might be associated with observed mutagenicity (Jolivette et al., 1998).
Optical Gating of Synthetic Ion Channels
A study by Mubarak Ali et al. (2012) utilized 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group. This research demonstrated the optical gating of nanofluidic devices based on synthetic ion channels, indicating potential applications in light‐induced controlled release and sensing (Ali et al., 2012).
Isomerization and Cyclization in Chemical Synthesis
Research by H. Keller and M. Schlosser (1996) showed that 4-anilino-1,1,1-trifluorobut-3-en-2-ones can undergo an N -> ortho shift of the side chain, followed by cyclization and dehydration to form 2-(trifluoromethyl)quinolines. This study adds to the understanding of isomerization and cyclization processes in organic synthesis (Keller & Schlosser, 1996).
Aniline Degradation by Electrochemical Oxidation
A study conducted by Yijiu Li et al. (2003) involved the degradation of aniline using an electrochemical reactor. The research identified intermediates like 4-anilino phenol, contributing to understanding the pathways of aniline degradation in electrocatalytic processes (Li et al., 2003).
Propiedades
IUPAC Name |
4-anilino-2-(trifluoromethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9(10(16)17)6-7-15-8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCZPGYHAUYITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Anilino-2-(trifluoromethyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



